Cas no 87-24-1 (Ethyl 2-methylbenzoate)

Ethyl 2-methylbenzoate structure
Ethyl 2-methylbenzoate structure
Product Name:Ethyl 2-methylbenzoate
CAS No:87-24-1
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00009112
CID:34412
PubChem ID:87576269
Update Time:2024-10-26

Ethyl 2-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl O-methylbenzoate
    • Ethyl 2-methylbenzoate
    • Ethyl o-Toluate
    • 2-METHYLBENZOIC ACID ETHYL ESTER
    • 2-METHYL-BENZOIC ACID ETHYL ESTER
    • Ethyl 2-methylbenzoa
    • ETHYL 2-TOLUATE
    • ethyl methylbenzoate
    • Ethyl orthotoluate
    • ETHYL-2-METHYLBENZOATE
    • ETHYL-O-METHYLBENZOATE
    • ETHYL-O-TOLUATE
    • O-TOLUIC A
    • O-TOLUIC ACID ETHYL ESTER
    • P-ETHYLACETOPHENONE
    • RARECHEM AL BI 0047
    • Benzoic acid, 2-methyl-, ethyl ester
    • ETHYL ORTHO TOLUATE
    • SOUAXOGPALPTTC-UHFFFAOYSA-N
    • 384Q41M534
    • Ethylo-Toluate
    • PubChem15493
    • o-Toluic acid, ethyl ester
    • DSSTox_CID_20711
    • DSSTox_RID_79559
    • DSSTox_GSID_4
    • Ethyl2-methylbenzoate
    • CS-0151742
    • DTXCID2020711
    • FT-0626356
    • NCGC00255547-01
    • NSC29048
    • Tox21_302249
    • EINECS 201-734-6
    • SOUAXOGPALPTTC-UHFFFAOYSA-
    • AI3-04247
    • AS-57665
    • CAS-87-24-1
    • ETHYL-O-METHYL BENZOATE
    • SCHEMBL1569293
    • NSC 29048
    • A842049
    • UNII-384Q41M534
    • CHEMBL1882976
    • 87-24-1
    • NSC-29048
    • NCGC00164111-01
    • DTXSID4040711
    • T0294
    • AKOS005206857
    • InChI=1/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
    • MFCD00009112
    • Q27256740
    • o-Toluylic acid, ethyl ester
    • o-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
    • o-Toluic acid, ethyl ester (8CI)
    • doi:10.14272/SOUAXOGPALPTTC-UHFFFAOYSA-N.1
    • NS00039180
    • DB-056987
    • MDL: MFCD00009112
    • Inchi: 1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
    • InChI Key: SOUAXOGPALPTTC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1)OCC
    • BRN: 2042517

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.032
  • Melting Point: Not available
  • Boiling Point: 227°C
  • Flash Point: 91 ºC
  • Refractive Index: 1.507-1.509
  • PSA: 26.30000
  • LogP: 2.17170
  • Solubility: Not determined
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

Ethyl 2-methylbenzoate Security Information

  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • WGK Germany:3
  • Hazard Category Code: R41
  • Safety Instruction: S26-S39
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Risk Phrases:R41
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 2-methylbenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 2-methylbenzoate Pricemore >>

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Ethyl 2-methylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, reflux
Reference
Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives
Obi, Grace; et al, Synthetic Communications, 2020, 50(5), 726-734

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ;  3 h, 1 atm, 70 °C
Reference
Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides
Islam, Sk Manirul; et al, RSC Advances, 2014, 4(73), 38986-38999

Production Method 3

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  -48 °C
1.2 Solvents: Tetrahydrofuran ;  -48 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
A flow microreactor system enables organolithium reactions without protecting alkoxycarbonyl groups
Nagaki, Aiichiro; et al, Chemistry - A European Journal, 2010, 16(36), 11167-11177

Production Method 4

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ;  rt; 24 h, 145 - 155 °C
Reference
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Shang, Rui; et al, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetramethylurea ,  Dichlorobis(triphenylphosphine)palladium
Reference
Preparation of carboxylic acid derivatives
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  (1R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diethylphosphino)ferro… Solvents: Ethanol ;  20 h, 135 °C
Reference
An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates
Cai, Chaoxian; et al, Organic Letters, 2006, 8(22), 5161-5164

Production Method 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 30 °C
Reference
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Production Method 8

Reaction Conditions
1.1 Solvents: Acetonitrile ;  1 h, rt; 72 h, rt
Reference
Photochemical reactions of 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones
Chang, Shi-Yi; et al, European Journal of Organic Chemistry, 2006, (20), 4648-4657

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Manganese oxide (MnO2) ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  rt; 24 h, rt
Reference
The dual role of ionic liquid BmimBF4, precursor of N-heterocyclic carbene and solvent, in the oxidative esterification of aldehydes
Chiarotto, Isabella; et al, Tetrahedron, 2013, 69(37), 8088-8095

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Ferric chloride hexahydrate Solvents: Hexane ,  Water ;  14 h, 80 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  neutralized
Reference
Fe-catalyzed esterification of amides via C-N bond activation
Chen, Xiuling; et al, RSC Advances, 2018, 8(9), 4571-4576

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity
Agasti, Soumitra; et al, Journal of the American Chemical Society, 2021, 143(9), 3655-3661

Production Method 12

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  13 h, 110 - 120 °C
Reference
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Rekha, Vamsi V.; et al, Organic Process Research & Development, 2009, 13(4), 769-773

Production Method 13

Reaction Conditions
1.1 Reagents: Zinc ,  Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide
Hu, Lu; et al, Angewandte Chemie, 2016, 55(33), 9743-9747

Production Method 14

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  rt → -48 °C; 0.06 s, -48 °C
1.2 Solvents: Tetrahydrofuran ;  2.3 s, -48 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 s, cooled
Reference
Aryllithium compounds bearing alkoxycarbonyl groups: generation and reactions using a microflow system
Nagaki, Aiichiro; et al, Angewandte Chemie, 2008, 47(41), 7833-7836

Production Method 15

Reaction Conditions
Reference
A high yield route to ethyl esters of carboxylic acids
Downie, Ian M.; et al, Tetrahedron, 1982, 38(10),

Production Method 16

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate Solvents: Ethanol ;  10 bar, rt; rt → 125 °C; 20 min, 125 °C; 30 bar, 125 °C; 125 °C → 50 °C; 20 min, 50 °C
1.2 Reagents: Sodium chloride Solvents: Diethyl ether ,  Water ;  50 °C
Reference
Alkoxycarbonylation of aryl iodides using gaseous carbon monoxide and pre-pressurized reaction vessels in conjunction with microwave heating
Kormos, Chad M.; et al, Organic & Biomolecular Chemistry, 2007, 5(1), 65-68

Production Method 17

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Transition metal complex catalyzed carbonylation of organic halides in the presence of molecular sieves instead of base
Urata, Hisao; et al, Tetrahedron Letters, 1991, 32(36), 4733-6

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, 55 °C
Reference
LiCl-Promoted Pd(II)-catalyzed ortho carbonylation of N,N-dimethylbenzylamines
Li, Hu; et al, Dalton Transactions, 2010, 39(43), 10442-10446

Production Method 19

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 30 °C
Reference
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium iodide ,  Oxygen Catalysts: Palladium ;  12 h, 3 bar, 100 °C
Reference
Tunable Pd/C-catalyzed oxidative alkoxycarbonylation/aminocarbonylation of aryl hydrazines with alcohols/inert tertiary amines through C-N bond activation
Kolekar, Yuvraj A.; et al, New Journal of Chemistry, 2022, 46(30), 14421-14426

Production Method 21

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Chlorotrimethylsilane ,  2,2′-Bipyridine ,  Cobalt dibromide Solvents: Dimethylformamide ,  Pyridine ;  20 h, 60 °C
Reference
Cobalt-Catalyzed Esterification of Amides
Bourne-Branchu, Yann; et al, Chemistry - A European Journal, 2017, 23(42), 10043-10047

Production Method 22

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: N-Methyl-2-pyrrolidone ;  24 h, 140 °C; 140 °C → rt
Reference
Ligand free palladium catalyzed decarboxylative cross-coupling of aryl halides with oxalate monoester salts
Li, Yan; et al, Tetrahedron Letters, 2012, 53(43), 5796-5799

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  16 h, 110 °C
Reference
Palladium-Catalyzed Carbonylations of Arylboronic Acids: Synthesis of Arylcarboxylic Acid Ethyl Esters
Liang, Apeng; et al, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3104-3108

Production Method 24

Reaction Conditions
1.1 Reagents: Acetone Catalysts: Palladium diacetate ,  X-Phos ;  20 min, rt
1.2 Catalysts: Potassium carbonate ;  20 min, rt
1.3 overnight, 50 °C
Reference
Pd-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach
Tschaen, Brittany A.; et al, Organic Letters, 2013, 15(3), 500-503

Production Method 25

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-Nitrobenzeneseleninic acid Solvents: Water ;  rt
Reference
o-Nitrobenzeneseleninic acid
Renga, James M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Ethyl 2-methylbenzoate Raw materials

Ethyl 2-methylbenzoate Preparation Products

Ethyl 2-methylbenzoate Related Literature

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